4-Chloro-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol
Overview
Description
The compound is a derivative of phenol, with a pyrrolidine ring and a hydroxymethyl group attached . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, similar compounds, known as alkylaminophenols, are often synthesized using the Petasis reaction . This reaction involves an amine, an aldehyde, and boronic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic methods, including FTIR, UV, and NMR . These methods can provide information about the bond lengths, bond angles, and dihedral angles in the molecule .Scientific Research Applications
Synthesis and Structural Analysis
A novel alkylaminophenol compound, closely related to the query compound, was synthesized using the Petasis reaction and analyzed using various spectroscopic methods and computational studies. This research explored the molecule's electronic, structural properties, and nonlinear optical (NLO) properties, revealing its potential applications in materials science (Ulaş, 2021). Another study focused on synthesizing 2-pyrrolydinyl-1,3-dithiolium derivatives, highlighting synthetic strategies that could be relevant for the development of novel organic compounds with potential application in medicinal chemistry and as materials (Sarbu et al., 2019).
Catalysis and Organic Synthesis
Heterobimetallic rare earth-lithium complexes bearing a phenoxy-functionalized chiral diphenylprolinolate ligand, which could be structurally related to the compound , have been reported to catalyze the epoxidation of α,β-unsaturated ketones with high enantioselectivity. This demonstrates the compound's potential utility in asymmetric catalysis, offering a pathway to synthesize chiral epoxides, which are valuable in pharmaceutical synthesis (Qian et al., 2014).
Material Science
Research on manganese clusters utilized a ligand similar to 4-Chloro-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol, demonstrating the synthesis and magnetic properties of high-spin Mn aggregates. This illustrates the potential of such compounds in designing new materials with specific magnetic properties, which could find applications in data storage or quantum computing (Bai et al., 2018).
Analytical Chemistry
The compound and its derivatives have been explored as chemosensors for the detection of anions, such as fluoride, showcasing their utility in developing new, selective, and colorimetric sensors. This application highlights the role of structural features, such as phenol hydroxyl and oxadiazole groups, in the design of effective sensing materials (Ma et al., 2013).
Mechanism of Action
Target of Action
The primary targets of a compound depend on its chemical structure and properties. For example, compounds with a pyrrolidine ring, like the one in the given compound, are often used in drug discovery due to their versatility . They can bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. For instance, in the Suzuki–Miyaura cross-coupling reaction, which is a common reaction involving organoboron compounds, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Properties
IUPAC Name |
4-chloro-2-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-11-1-2-12(16)10(5-11)7-14-4-3-9(6-14)8-15/h1-2,5,9,15-16H,3-4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWIBLWJLDNDLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=C(C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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